Ethyl 7-(3-methylphenyl)-7-oxoheptanoate
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Description
Scientific Research Applications
Synthesis and Antiproliferative Activity
Ethyl 7-(3-methylphenyl)-7-oxoheptanoate derivatives have been synthesized and evaluated for their antiproliferative activities. For example, the synthesis of compounds with adamantane fragments, such as 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate and 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has shown that these compounds exhibit moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).
Chemical Synthesis Intermediate
Ethyl 7-chloro-2-oxoheptylate, an intermediate in the synthesis of cilastatin, has been synthesized through a four-step process starting from ethyl 2,2-diethoxyacetate. This synthesis pathway includes esterification, cyclization with 1,3-propanedithiol, and oxidation steps, leading to the title product with improved yield through process optimization (Chen Xin-zhi, 2006).
Hydrolysis Studies
The hydrolysis of methanesulfonate esters, including ethyl 2(S)-ethoxy-3-(4-hydroxyphenyl)propionate, has been studied to understand the pH dependence and selective removal of ester groups in pharmaceutical synthesis, highlighting the difference in hydrolysis rates between carboxylate and methanesulfonate esters (Chan et al., 2008).
Photophysicochemical Properties
Studies on zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups have been conducted to synthesize and characterize novel compounds and investigate their photophysical and photochemical properties, contributing to the understanding of their potential applications in photodynamic therapy (Kuruca et al., 2018).
properties
IUPAC Name |
ethyl 7-(3-methylphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(18)11-6-4-5-10-15(17)14-9-7-8-13(2)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSXIYWLOQJJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645550 |
Source
|
Record name | Ethyl 7-(3-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-methylphenyl)-7-oxoheptanoate | |
CAS RN |
898751-54-7 |
Source
|
Record name | Ethyl 7-(3-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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